(4Z)-4-[(3-{3-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
Description
The compound “(4Z)-4-[(3-{3-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one” is a pyrazolone derivative characterized by a conjugated dihydro-3H-pyrazol-3-one core. Its structure features a (4Z)-configured methylidene group bridging two aromatic systems: a 1-phenylpyrazole moiety substituted with a 3-[(2-fluorobenzyl)oxy]phenyl group and a 5-methyl-2-phenylpyrazol-3-one ring.
Properties
Molecular Formula |
C33H25FN4O2 |
|---|---|
Molecular Weight |
528.6 g/mol |
IUPAC Name |
(4Z)-4-[[3-[3-[(2-fluorophenyl)methoxy]phenyl]-1-phenylpyrazol-4-yl]methylidene]-5-methyl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C33H25FN4O2/c1-23-30(33(39)38(35-23)28-15-6-3-7-16-28)20-26-21-37(27-13-4-2-5-14-27)36-32(26)24-12-10-17-29(19-24)40-22-25-11-8-9-18-31(25)34/h2-21H,22H2,1H3/b30-20- |
InChI Key |
ZMUWWVPYPTUXRF-COEJQBHMSA-N |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C\C2=CN(N=C2C3=CC(=CC=C3)OCC4=CC=CC=C4F)C5=CC=CC=C5)C6=CC=CC=C6 |
Canonical SMILES |
CC1=NN(C(=O)C1=CC2=CN(N=C2C3=CC(=CC=C3)OCC4=CC=CC=C4F)C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Biological Activity
The compound (4Z)-4-[(3-{3-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is a complex pyrazolone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by research findings and case studies.
Chemical Structure and Properties
The chemical structure of the compound features a pyrazolone core, which is known for its diverse pharmacological properties. The presence of a 2-fluorobenzyl group and various phenyl substitutions enhances its potential biological interactions.
Antimicrobial Activity
Research indicates that pyrazolone derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structural motifs have shown effectiveness against various bacterial strains.
Key Findings:
- A study demonstrated that pyrazolone derivatives exhibited antibacterial activity against Bacillus cereus and Klebsiella pneumoniae, with minimum inhibitory concentration (MIC) values as low as 0.39 mg/mL for some derivatives .
- The introduction of electron-withdrawing groups like fluorine can enhance the antimicrobial activity of pyrazolones, as seen in related compounds .
Anti-inflammatory Activity
The compound's structure suggests potential inhibition of cyclooxygenase enzymes (COX), which are critical in inflammatory processes.
Key Findings:
- Derivatives with similar scaffolds have been reported to exhibit selective COX-II inhibitory activity, with some showing IC50 values as low as 0.011 μM, indicating potent anti-inflammatory effects .
- The anti-inflammatory action is often linked to the modulation of nitric oxide production and cytokine release, contributing to reduced inflammation .
Anticancer Activity
Pyrazolone derivatives have also been explored for their anticancer properties.
Key Findings:
- Certain pyrazolone compounds have shown promising results in inducing apoptosis in cancer cell lines. For example, a derivative was noted for its ability to inhibit RalA, a protein activated in various cancers .
- Molecular docking studies suggest that the binding affinity of these compounds to cancer-related targets is significantly enhanced by specific substituents on the pyrazolone ring .
Structure-Activity Relationship (SAR)
The biological activities of pyrazolone derivatives are closely related to their structural features. Key aspects include:
- Substituent Effects: Electron-withdrawing groups generally enhance antibacterial activity.
- Core Structure: The presence of the pyrazolone ring is essential for maintaining biological activity across different assays.
- Molecular Interactions: Docking studies reveal that specific interactions with target proteins can be optimized through structural modifications.
Case Studies
| Study | Compound | Activity | MIC/IC50 |
|---|---|---|---|
| Abdel Reheim & Baker (2017) | Compound 29 | Antibacterial | 0.39 mg/mL |
| Bhattacharjee et al. (2019) | Various Pyrazolones | Antibacterial | 0.39 - 0.78 mg/mL |
| Eren et al. (2023) | PYZ3 | COX-II Inhibitor | 0.011 μM |
| Zhang et al. (2020) | Derivative 72 | Anticancer (RalA Inhibition) | Not specified |
Comparison with Similar Compounds
Table 1: Key Structural Features and Molecular Properties of Selected Pyrazolone Derivatives
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s 2-fluorobenzyloxy group contrasts with the methoxy group in , which is electron-donating.
- Steric Effects: The 2-fluorobenzyloxy substituent introduces steric hindrance compared to smaller groups like methyl or methoxy, which may influence crystal packing or binding interactions in biological systems .
- Extended π-Systems: Compounds like the diphenyl derivative in exhibit enhanced conjugation, which could affect UV-Vis absorption properties or intermolecular π-π stacking in solid-state structures.
Structural and Crystallographic Insights
- Hydrogen Bonding Patterns: Pyrazolone derivatives frequently exhibit N–H···O hydrogen bonds, as seen in . The target compound’s 2-fluorobenzyloxy group may engage in C–H···F interactions, altering crystal packing compared to non-fluorinated analogs.
- Torsional Angles: Substituents like the 4-methylphenyl group in influence dihedral angles between aromatic rings, affecting molecular planarity and solid-state properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
